molecular formula C9H8FN3O B1344685 [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937651-13-3

[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1344685
CAS No.: 937651-13-3
M. Wt: 193.18 g/mol
InChI Key: IMPZJQKVXUVXRN-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937651-13-3) is a fluorinated 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities. The molecule has a molecular formula of C9H8FN3O and a molecular weight of 193.18 g/mol . This compound serves as a versatile chemical building block, particularly in the discovery and development of central nervous system (CNS) targeting therapeutics. Research indicates that structurally similar 1,2,4-oxadiazole-containing compounds have been strategically employed in the design of potent and selective kappa opioid receptor (KOR) antagonists . These antagonists are being investigated as potential pharmacotherapies for neuropsychiatric and neurological disorders including depression, anxiety, substance abuse, and migraine . The 1,2,4-oxadiazole moiety is valued for its ability to improve the physicochemical properties of drug candidates, enhancing their pharmacokinetic profiles and blood-brain barrier penetration potential. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPZJQKVXUVXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Hydrazides

One common approach involves cyclization reactions using hydrazides and carboxylic acids or their derivatives:

  • Procedure : A hydrazide precursor reacts with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
  • Catalysts : Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are often employed.
  • Example : A study described grinding a mixture of hydrazone precursors with FeCl₃·6H₂O under solid-state conditions to yield high-purity oxadiazole derivatives in excellent yields (85%) within minutes.

Photoredox Catalysis

Photoredox catalysis is another effective method for synthesizing oxadiazoles:

  • Procedure : Aldehydes react with hypervalent iodine reagents under light irradiation to form oxadiazole intermediates.
  • Reaction Conditions : The reaction is carried out in dichloromethane (DCM) under an inert atmosphere (argon) and irradiated with white LED light.
  • Advantages : This method is efficient and environmentally friendly.

Four-Component Synthesis

A multi-component reaction involving N-isocyaniminotriphenylphosphorane has been reported for related oxadiazoles:

  • Procedure : A mixture of N-isocyaniminotriphenylphosphorane, furfural, secondary amines, and carboxylic acids is stirred in dichloromethane at room temperature. The product is purified via preparative chromatography.
  • Advantages : The method is simple and results in high yields.

Solid-State Grinding

A green synthesis approach involves grinding hydrazones with FeCl₃·6H₂O:

  • Procedure : Solid-state grinding at room temperature followed by methanol treatment produces oxadiazole derivatives.
  • Advantages : This method avoids solvents during the reaction step, making it environmentally benign.

Reaction Conditions and Optimization

Method Catalyst/Reagent Solvent Temperature Yield (%) Advantages
Cyclization POCl₃ or PPA None 80–120°C ~80–90 High efficiency
Photoredox Catalysis Hypervalent iodine DCM Room temp ~68 Mild conditions
Four-Component Synthesis N-isocyaniminotriphenylphosphorane DCM Room temp ~90 High atom economy
Solid-State Grinding FeCl₃·6H₂O None Room temp ~85 Green chemistry approach

Analysis of Methods

Efficiency

The solid-state grinding method provides a rapid and efficient route with minimal environmental impact. However, photoredox catalysis offers a modern approach with potential for scalability.

Purity

Products obtained via solid-state grinding and photoredox catalysis exhibit high purity due to minimal side reactions.

Environmental Impact

Green chemistry principles are best upheld by the solid-state grinding method, which eliminates solvent use during the reaction step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products:

    Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in pharmacological studies.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the materials science industry, [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
  • [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Comparison: Compared to its analogs, [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Biological Activity

[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring structure is known for its potential in drug discovery, particularly in the development of anticancer agents and modulators of neurotransmitter receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 3-fluorophenyl group attached to an oxadiazole ring. This structural feature contributes significantly to its biological activity. The molecular formula is C9H10FN3OC_9H_{10}FN_3O, with a molecular weight of approximately 195.19 g/mol.

The biological activity of [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine primarily involves:

  • Anticancer Activity : Studies indicate that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells with IC50 values ranging from sub-micromolar to micromolar concentrations .
  • Neurotransmitter Modulation : The compound acts as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5), enhancing glutamate signaling pathways linked to synaptic plasticity and cognitive functions. Preclinical studies suggest potential applications in treating neuropsychiatric disorders.

Biological Activity Data

Biological ActivityTargetIC50 ValuesReference
CytotoxicityMCF-70.65 - 2.41 µM
Apoptosis InductionCEM-13Sub-micromolar
mGlu5 ModulationmGlu5Not specified

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives, including those similar to [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine. The derivatives exhibited significant cytotoxicity against MCF-7 and U937 cell lines, with some compounds demonstrating higher potency than standard chemotherapeutics like doxorubicin .
  • Neuropharmacological Effects : Research into the modulation of mGlu5 receptors revealed that compounds similar to [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine enhanced receptor activity in vitro, suggesting potential for cognitive enhancement therapies.

Q & A

Q. What are the standard synthetic routes for [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as fluorophenyl-substituted amidoximes, followed by amination. Key steps include:

  • Cyclization : Using precursors like 3-fluorobenzonitrile derivatives with hydroxylamine to form the oxadiazole ring.
  • Amination : Introducing the methanamine group via reductive alkylation or nucleophilic substitution.
    Optimization focuses on controlling temperature (e.g., 80–100°C for cyclization), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., ZnCl₂ for ring closure). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in methanamine at ~3300 cm⁻¹, C-F vibrations at ~1200 cm⁻¹) .
  • NMR : ¹H NMR confirms methanamine protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.8 ppm). ¹³C NMR detects oxadiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (m/z ≈ 195.19) and fragmentation patterns .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, CEM-13) to determine IC₅₀ values (reported range: 0.65–2.41 µM) .
  • Enzyme Inhibition : Fluorogenic assays for targets like kinases or proteases.
  • Receptor Binding : Radioligand displacement assays for mGlu5 modulation .

Advanced Research Questions

Q. How does the position of fluorine substitution on the phenyl ring influence biological activity compared to analogs?

The 3-fluorophenyl substitution enhances lipophilicity and metabolic stability compared to 2- or 4-fluoro analogs. This positional effect alters:

  • Binding Affinity : Steric and electronic interactions with target proteins (e.g., mGlu5 receptor).
  • Cytotoxicity : 3-Fluoro derivatives show lower IC₅₀ values in MCF-7 cells than 4-fluoro counterparts due to improved membrane permeability .
    Methodological approach: Synthesize positional isomers and compare via molecular docking and in vitro assays .

Q. How can researchers resolve contradictions in reported IC₅₀ values for cytotoxicity across studies?

Discrepancies may arise from assay conditions (e.g., incubation time, cell passage number). Strategies include:

  • Standardization : Adopt consensus protocols (e.g., 48-hour incubation, 10% FBS media).
  • Orthogonal Assays : Validate using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT.
  • Data Normalization : Reference positive controls (e.g., doxorubicin) in each experiment .

Q. What in silico methods are suitable for predicting structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Simulate binding poses with targets like mGlu5 (PDB ID: 6FFI) using AutoDock Vina .
  • QSAR Modeling : Train models on analogs’ IC₅₀ data to predict bioactivity.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ≈ 1.8, moderate BBB permeability) .

Q. What experimental approaches elucidate its mechanism of action as an mGlu5 receptor modulator?

  • Calcium Imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing mGlu5.
  • Western Blotting : Quantify downstream signaling proteins (e.g., ERK1/2 phosphorylation).
  • Knockdown Studies : siRNA-mediated mGlu5 silencing to confirm target specificity .

Q. How can synthetic routes be modified to improve yield and scalability for research applications?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20%.
  • Flow Chemistry : Enables continuous production with precise temperature/pH control.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Data Contradiction and Validation

Q. How should researchers address variability in reported metabolic stability data?

  • Liver Microsome Assays : Compare half-life (t₁/₂) across species (e.g., human vs. mouse).
  • CYP450 Inhibition Screening : Identify metabolic pathways using fluorogenic substrates.
  • Cross-Study Validation : Replicate experiments with standardized hepatocyte sources (e.g., Corning) .

Q. What strategies validate the compound’s proposed role in inducing apoptosis?

  • Annexin V/PI Staining : Quantify early/late apoptotic cells via flow cytometry.
  • Caspase-3/7 Activation : Luminescent assays (e.g., Caspase-Glo).
  • Mitochondrial Membrane Potential : JC-1 dye to detect depolarization .

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